3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
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Overview
Description
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
The mode of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine and 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine It is known that these compounds can interact with their targets, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the reaction of piperidine derivatives with triazole precursors. One common method includes the cyclization of appropriate hydrazides with thiourea and dimethyl sulfate under mild conditions . This reaction is often carried out in aqueous media, adhering to green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Microwave irradiation has been employed to enhance reaction rates and improve product yields .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-1,2,4-triazol-5-amine: Another triazole derivative with similar biological activities.
1,2,4-triazole-3-carboxylate: Known for its use in synthesizing nucleoside analogues.
Uniqueness
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is unique due to its combined piperidine and triazole structure, which imparts distinct pharmacological properties
Properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRBMNJCBSBPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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